The following tables summarize critical quantitative findings that demonstrate the pharmacodynamic, pharmacokinetic, and efficacy profile of avutometinib, particularly in combination with the FAK inhibitor defactinib.
Table 1: Pharmacodynamic & Efficacy Data
| Measurement Context | Key Finding | Value | Citation |
|---|---|---|---|
| Tumor Response (LGSOC) | Confirmed Objective Response Rate (ORR) | 45% (13/29 patients) | [1] |
| Tumor Response (LGSOC) | Objective Response Rate (ORR) | 42.3% (11/26 patients) | [2] |
| Tumor Response (LGSOC) | Patients with Tumor Shrinkage | 86% (25/29 patients) | [1] |
| Treatment Duration (LGSOC) | Median Progression-Free Survival (PFS) | 20.1 months | [2] |
| In-vitro Potency | Reduced cell proliferation at concentrations ≥ | 625 nM | [1] |
Table 2: Clinical Pharmacokinetics at RP2D Data from the FRAME trial (this compound 3.2 mg twice weekly + defactinib) for a 28-day cycle [2].
| Drug | Geometric Mean AUC | Geometric Mean Cmax (ng/mL) |
|---|---|---|
| This compound | 11,463 h·ng⁻¹·mL⁻¹ (CV 37%) | 342 (CV 34%) |
| Defactinib | 2,099 h·ng⁻¹·mL⁻¹ (CV 102%) | 273 (CV 80%) |
Abbreviations: AUC: Area under the plasma concentration-time curve; Cmax: Maximum plasma concentration; CV: Coefficient of variation.
Research has established a strong mechanistic rationale for combining this compound with a FAK inhibitor like defactinib to overcome resistance:
The diagram below outlines a generalized experimental workflow used in key studies to validate the efficacy of the this compound and defactinib combination.
Generalized preclinical workflow to assess this compound ± defactinib efficacy and mechanism.
Based on the phase 1 FRAME trial (NCT03875820), the recommended phase 2 dose and schedule for a 28-day cycle is [2]:
3.2 mg orally once a day, twice weekly (e.g., Monday/Thursday).200 mg orally twice a day, seven days a week.3 weeks 'on' / 1 week 'off' basis.This combination is under regulatory incentives (Breakthrough Therapy Designation and Orphan Drug Designation) for recurrent low-grade serous ovarian cancer (LGSOC) [4] [1]. The confirmatory phase 3 RAMP 301 trial (NCT06072781) is ongoing, and a New Drug Application (NDA) for accelerated approval was anticipated in the first half of 2024 [4].
The combination simultaneously targets two key signaling nodes to create a more complete and sustained inhibition of cancer-driving pathways.
Rationale for avutometinib and defactinib combination therapy.
Key preclinical studies established the foundation for clinical translation.
| Model System | Experimental Findings | Significance |
|---|
| Endometrioid Endometrial Cancer (EAC) Cell Lines [5] | • Combination showed superior in vitro cytotoxicity vs. single agents. • Western blot: Decreased p-FAK, p-MEK, p-ERK. | Demonstrated mechanistic proof of dual pathway inhibition. | | UTE10 Xenograft Mouse Model [5] | • Superior tumor growth inhibition in vivo (starting Day 9; p < 0.02). | Validated efficacy in a live organism; supported clinical potential. |
Preclinical validation workflow for this compound and defactinib.
The strong preclinical rationale led to successful clinical trials, with key efficacy data summarized below.
| Trial / Population | Overall Response Rate (ORR) | Median Progression-Free Survival (mPFS) |
|---|---|---|
| RAMP-201 (FDA basis): KRAS-mutated LGSOC (N=57) [6] [7] | 44% (95% CI: 31, 58) | Not fully mature; DOR range: 3.3 to 31.1+ months [6] |
| FRAME Trial: All LGSOC (N=26) [1] [3] | 42.3% (95% CI: 23.4, 63.1) | 20.1 months (95% CI: 11.2, 43.9) [1] [3] |
| FRAME Trial: KRAS-mutated LGSOC (N=12) [2] [3] | 58.3% (7/12) | 30.8 months [2] |
| FRAME Trial: KRAS wild-type LGSOC (N=12) [2] [3] | 33.3% (4/12) | 8.9 months [2] |
The transition from preclinical research to an approved medicine was facilitated by strategic clinical trial design and regulatory designations.
This combination exemplifies a successful translation from a rational preclinical hypothesis to a clinically meaningful therapy for a difficult-to-tract cancer.
The tables below summarize the core quantitative pharmacokinetic data and the observed pharmacodynamic effects of avutometinib from the phase 1 FRAME trial and prescribing information.
Table 1: Key Pharmacokinetic Parameters of this compound and Defactinib (at RP2D) [1]
| Parameter | This compound (Geometric Mean) | Defactinib (Geometric Mean) |
|---|---|---|
| Cmax | 342 ng/mL (CV 34%) | 273 ng/mL (CV 80%) |
| AUC | 11,463 h·ng/mL (CV 37%) | 2,099 h·ng/mL (CV 102%) |
| Tmax (Median) | ~2 hours (fasted) [2] | Information not specified in search results |
| Effect of High-Fat Meal | Cmax ↓ 29%; no significant change in AUC [2] | Information not specified in search results |
| Apparent Clearance (CL/F) | 0.3 L/h [2] | Information not specified in search results |
| Volume of Distribution (Vz/F) | 25 L [2] | Information not specified in search results |
| Protein Binding | >99% in vitro [2] | Information not specified in search results |
| Half-life | ~51 hours [2] | Information not specified in search results |
| Primary Metabolizing Enzyme | CYP3A4 [2] | Information not specified in search results |
| Excretion | Feces: 39% (9.5% unchanged) Urine: 52% (3.2% unchanged) [2] | Information not specified in search results |
Table 2: Key Pharmacodynamic and Clinical Findings [1]
| Aspect | Observations / Findings |
|---|---|
| Mechanism of Action | Dual RAF/MEK clamp. Inhibits MEK kinase activity and induces inactive RAF-MEK complexes, preventing MEK phosphorylation by ARAF, BRAF, and CRAF. [1] [3] [2] |
| Key PD Markers | Reductions in phosphorylated MEK (p-MEK), phosphorylated ERK (p-ERK), and phosphorylated FAK (p-FAK) in tumor biopsies post-treatment. [1] |
| Rationale for Combination | FAK activation is a known resistance mechanism to RAF/MEK inhibition. Defactinib (FAK inhibitor) blocks this pathway, enhancing anti-tumor response. [3] [2] |
| Proof of Concept (LGSOC) | Objective Response Rate (ORR): 42.3% (11/26 patients). Median Progression-Free Survival (PFS): 20.1 months. [1] |
| Recommended Phase 2 Dose (RP2D) | This compound: 3.2 mg orally, twice weekly (e.g., Mon/Thu). Defactinib: 200 mg orally, twice daily. Schedule: Both drugs administered 3 weeks on, 1 week off in a 28-day cycle. [1] |
The primary source for the PK/PD data is the phase 1 FRAME trial (NCT03875820) [1] [4].
The following diagrams, created using the DOT language, illustrate the core mechanisms and experimental flow described in the research.
This compound's dual mechanism and defactinib's role in blocking resistance.
High-level workflow of the Phase 1 FRAME trial leading to PK/PD data.
The combination of this compound and defactinib represents a mechanistically rational approach to targeting the RAS/MAPK pathway. Its pharmacokinetic profile supports an intermittent dosing schedule, which was crucial for managing chronic toxicity while maintaining efficacy [1]. The compelling clinical activity observed in LGSOC, a cancer historically resistant to chemotherapy, underscores the success of this PK/PD-driven development strategy [1] [5] [3].
Avutometinib's unique mechanism and synergistic combination with defactinib enable more profound and durable pathway suppression compared to single-agent inhibitors.
This compound inhibits RAF/MEK interaction and kinase activity, while defactinib blocks FAK-mediated resistance.
The this compound and defactinib combination demonstrates clinically meaningful efficacy, particularly in recurrent LGSOC.
Table 1: Efficacy of this compound + Defactinib in Recurrent LGSOC (Phase 2 RAMP 201 Trial) [4]
| Efficacy Parameter | All Patients (n=115) | KRAS-Mutant Cohort | KRAS Wild-Type Cohort |
|---|---|---|---|
| Confirmed Objective Response Rate (ORR) | 31% | 44% | 17% |
| Median Duration of Response (DOR) | 31.1 months | Not specified | Not specified |
| Median Progression-Free Survival (PFS) | 12.9 months | 22.0 months | 12.8 months |
Table 2: Efficacy Across Other Tumor Types (Phase 1 FRAME Trial) [5]
| Tumor Type | Patient Number (n) | Objective Response Rate (ORR) |
|---|---|---|
| Low-Grade Serous Ovarian Cancer (LGSOC) | 26 | 42.3% |
| KRAS-mutated NSCLC | 20 | Data not fully specified |
| KRAS-mutated Colorectal Cancer | 10 | Data not fully specified |
| Pancreatic Cancer | 10 | Data not fully specified |
Key experiments elucidating the drug's activity involve standardized in vivo models and clinical trial designs with biomarker analysis.
Protocol 1: In Vivo Efficacy in Patient-Derived Xenograft (PDX) Models [1] [3]
Protocol 2: Phase 2 Clinical Trial in Recurrent LGSOC (RAMP 201) [4]
Research continues to expand the potential of this compound through novel combinations.
The data on this compound and defactinib provides a compelling case for vertical pathway inhibition as a strategy to overcome the resistance commonly seen with single-agent targeted therapies. The recent clinical successes have established a strong foundation, and the ongoing exploration of combinations with pan-RAF and other targeted agents represents a logical and promising direction for potentially expanding the treatment options for a wider range of RAS/MAPK-driven cancers [1] [4] [3].
The avutometinib and defactinib combination represents a significant advancement in the treatment of KRAS-mutated low-grade serous ovarian cancer (LGSOC), receiving FDA accelerated approval in May 2025 based on compelling Phase 2 trial data. This novel therapeutic approach employs a dual-pathway inhibition strategy targeting both MEK/RAF and FAK pathways to overcome the limitations of conventional chemotherapy in this rare ovarian cancer subtype. The RAMP-201 trial demonstrated an objective response rate of 44% in KRAS-mutated recurrent LGSOC patients who had received at least one prior systemic therapy. This review provides a comprehensive technical analysis of the molecular mechanisms, clinical evidence, and future directions for this targeted therapy, offering drug development professionals and researchers insights into its scientific rationale and clinical application.
Low-grade serous ovarian cancer (LGSOC) constitutes less than 10% of all ovarian cancer cases and represents a distinct entity from its high-grade counterpart, with unique clinical behavior, molecular features, and treatment responses [1]. This malignancy typically affects younger women, with a median age at diagnosis of approximately 55 years, and a significant proportion are diagnosed in their 20s or 30s [1]. While LGSOC is characterized by slower progression and longer patient survival compared to high-grade serous ovarian cancer, it demonstrates notably reduced sensitivity to conventional chemotherapy, with response rates of less than 5-23% [1] [2]. This intrinsic chemoresistance underscores the critical need for targeted therapeutic approaches that address the specific molecular drivers of LGSOC.
KRAS mutations represent a key molecular driver in approximately one-third of LGSOC cases [1]. These mutations result in constitutive activation of the MAPK signaling pathway, promoting cellular proliferation and survival. The KRAS G12C mutation, which involves a glycine-to-cysteine substitution at codon 12, creates a unique cysteine residue that enables selective targeting by covalent inhibitors [3] [4]. For decades, KRAS was considered "undruggable" due to its smooth surface topography and picomolar affinity for GTP, presenting significant challenges for direct therapeutic targeting [3] [5]. The development of agents that effectively inhibit KRAS signaling represents a milestone in cancer therapeutics and has particular relevance for LGSOC patients with KRAS mutations.
The accelerated FDA approval of this compound plus defactinib was based primarily on results from the RAMP-201 trial, an open-label, multicenter Phase 2 study involving 57 patients with measurable KRAS-mutated recurrent LGSOC [1] [6]. All participants had received at least one prior systemic therapy, including platinum-based chemotherapy. The trial demonstrated compelling efficacy, with key outcomes detailed in Table 1.
Table 1: Efficacy Outcomes from RAMP-201 Phase 2 Trial
| Parameter | Result | Notes |
|---|---|---|
| Objective Response Rate (ORR) | 44% | In KRAS-mutated patients |
| Duration of Response (DOR) | 3.3-31.1 months | Wide range indicating potential durability |
| Prior Therapy Requirement | ≥1 line of systemic therapy | Including platinum-based regimens |
| Treatment Schedule | 3 weeks on/1 week off | This compound twice weekly + defactinib twice daily |
The 44% objective response rate observed in this trial is particularly noteworthy when compared to the historically low response rates of less than 10% to chemotherapy in this patient population [1] [6]. This represents a significant therapeutic advance for a cancer subtype with limited effective treatment options.
The this compound and defactinib combination demonstrated a manageable safety profile with predominantly reversible adverse events. The most frequent treatment-emergent adverse events occurring in at least 25% of patients are summarized in Table 2.
Table 2: Common Adverse Events (≥25% Incidence) with this compound + Defactinib
| Category | Specific Adverse Events |
|---|---|
| Laboratory Abnormalities | Increased creatine phosphokinase, increased aspartate aminotransferase, decreased hemoglobin, increased alanine aminotransferase, increased blood bilirubin, increased triglycerides, decreased lymphocyte count, increased alkaline phosphatase, decreased platelet count, decreased neutrophil count |
| Gastrointestinal | Nausea, diarrhea, vomiting, abdominal pain, dyspepsia, stomatitis, constipation |
| General & Musculoskeletal | Fatigue, musculoskeletal pain, edema |
| Dermatological | Rash, dermatitis acneiform, pruritus, dry skin |
| Ocular | Vitreoretinal disorders, visual impairment |
| Other | Dyspnea, cough, urinary tract infection |
The recommended dosing regimen consists of 3.2 mg this compound administered orally twice weekly on days 1 and 4, combined with 200 mg defactinib given orally twice daily, both taken for the first three weeks of each four-week cycle until disease progression or unacceptable toxicity [6]. This intermittent dosing schedule appears to help manage chronic drug exposure and potentially mitigate cumulative toxicities.
The this compound and defactinib combination employs a novel dual-mechanism approach that simultaneously targets complementary pathways in KRAS-mutated cancers:
This compound functions as a RAF/MEK clamp that uniquely inhibits both MEK kinase activity and RAF-mediated phosphorylation of MEK. This distinguishes it from conventional MEK-only inhibitors by preventing the compensatory MEK activation that often limits the efficacy of single-agent targeted therapies [7]. By inducing inactive complexes of MEK with ARAF, BRAF, and CRAF, this compound enables more complete and durable suppression of the RAS/MAPK pathway [7].
Defactinib acts as a highly selective inhibitor of focal adhesion kinase (FAK) and the related proline-rich tyrosine kinase-2 (Pyk2). These non-receptor protein tyrosine kinases integrate signals from integrin and growth factor receptors to regulate critical cellular processes including proliferation, survival, migration, and invasion [7]. Importantly, FAK activation has been identified as a key resistance mechanism to RAF and MEK inhibitors, making its concurrent inhibition particularly rational [7].
The molecular mechanism of this combination can be visualized through the following signaling pathway diagram:
Figure 1: Mechanism of this compound and defactinib dual-pathway inhibition in KRAS-mutated LGSOC. This compound (red) stabilizes KRAS in its GDP-bound inactive state while inhibiting MEK signaling. Defactinib (green) concurrently blocks FAK activation to overcome resistance.
The This compound mechanism capitalizes on a critical biochemical property of KRAS G12C mutants - their ability to cycle between active and inactive states despite impaired GTPase activity [3]. Unlike wild-type KRAS, the G12C mutant retains sufficient intrinsic GTPase function to generate a pool of GDP-bound protein that can be selectively targeted [3] [5]. This compound binds covalently to the mutant cysteine residue in the switch-II pocket of GDP-bound KRAS G12C, effectively trapping the oncoprotein in its inactive conformation and preventing reactivation by nucleotide exchange factors [3]. This mechanism represents a paradigm shift in KRAS targeting, moving from conventional occupancy-based inhibition to a conformational trapping approach.
Despite the promising efficacy of this compound and defactinib, primary and acquired resistance remain significant challenges in KRAS-mutated cancers. Multiple resistance mechanisms have been identified that limit the durability of response to KRAS-directed therapies:
Bypass signaling activation: Cancer cells rapidly adapt to KRAS G12C inhibition through feedback activation of receptor tyrosine kinases (RTKs) and wild-type RAS isoforms (NRAS, HRAS), leading to MAPK pathway reactivation within 24-48 hours of treatment [8] [9]. This adaptive resistance is mediated through multiple mechanisms, including increased RTK expression and activation of alternative signaling nodes such as SHP2, SOS1, and PI3K/AKT/mTOR pathways [8] [10].
Genomic co-alterations: Baseline mutations in genes such as KEAP1, SMARCA4, and CDKN2A are associated with inferior outcomes to KRAS G12C inhibition in NSCLC, and similar patterns may exist in LGSOC [8] [4]. Additionally, acquired resistance mutations can emerge during treatment, including secondary KRAS mutations (G12D/R/V/W, G13D, Q61H, etc.), amplifications of KRAS or MET, and activating mutations in parallel pathways (NRAS, BRAF, MAP2K1, RET) [8].
FAK-mediated resistance: Focal adhesion kinase activation serves as a key resistance pathway to MEK inhibition in KRAS-mutated cancers. FAK hyperactivation promotes cell survival through both MAPK-independent mechanisms and by reactivating the MAPK pathway through RAF phosphorylation [7]. This provides the strong rationale for combining defactinib with this compound to preemptively block this escape route.
The problem of adaptive resistance has led to the development of vertical inhibition strategies that simultaneously target multiple nodes in the RAS/MAPK pathway. The conceptual framework for this approach is illustrated below:
Figure 2: Vertical pathway inhibition strategy to overcome adaptive resistance. Simultaneous targeting of multiple nodes (SHP2, KRAS G12C, MEK, FAK) prevents feedback reactivation and compensatory signaling that limit efficacy of monotherapies.
The RAMP 203 trial is currently evaluating this vertical inhibition approach by combining this compound with the KRAS G12C inhibitor sotorasib, with or without defactinib, in patients with KRAS G12C-mutant non-small cell lung cancer [7]. Early data from this trial shows promising antitumor activity even in patients previously treated with KRAS G12C inhibitors, supporting the potential of this strategy to overcome resistance [7]. The triplet combination of this compound, sotorasib, and defactinib represents one of the most comprehensive vertical inhibition approaches currently in clinical development.
The accelerated approval of this compound plus defactinib is contingent upon verification of clinical benefit in the confirmatory RAMP 301 trial (GOG-3097/ENGOT-ov81/GTG-UK/RAMP 301), a global randomized Phase 3 study currently ongoing [1] [6]. This trial will further evaluate the combination in patients with recurrent LGSOC, including those without KRAS mutations, as the Phase 2 RAMP-201 trial demonstrated responses in both KRAS-mutant and wild-type populations, though at lower rates in the latter group [1]. Beyond LGSOC, research is expanding to investigate this combination in other KRAS-mutated solid tumors, including non-small cell lung cancer, colorectal cancer, and pancreatic ductal adenocarcinoma through the RAMP 203 and RAMP 204 trials [7].
Several promising combination approaches are emerging to enhance the efficacy and durability of response to this compound-based regimens:
Immunotherapy combinations: Preclinical evidence suggests that KRAS G12C inhibition enhances immune surveillance by modifying the tumor microenvironment, potentially creating synergistic effects with immune checkpoint inhibitors [4]. However, the efficacy of such combinations may be influenced by co-mutations such as STK11, which are associated with reduced sensitivity to immunotherapy in KRAS-mutant tumors [4].
SHP2 inhibitor combinations: As illustrated in Figure 2, SHP2 inhibitors prevent RTK-mediated reactivation of wild-type RAS, potentially enhancing and prolonging the response to KRAS G12C inhibitors [9]. Early preclinical data demonstrates that co-targeting SHP2 and KRAS G12C induces more durable ERK inhibition and enhanced antitumor activity compared to either agent alone [9].
Next-generation KRAS inhibitors: Novel KRAS G12C inhibitors with alternative mechanisms are in development, including RAS(ON) inhibitors such as RMC-6291, which forms a inhibitory complex with cyclophilin A to target the active GTP-bound state of KRAS G12C [8] [10]. Additionally, dual ON/OFF inhibitors like FMC-376 show promise in overcoming resistance to first-generation KRAS G12C (OFF) inhibitors [8].
The approval of this compound plus defactinib represents a transformative advancement in the management of KRAS-mutated low-grade serous ovarian cancer, offering a novel dual-mechanism approach that addresses key resistance pathways. The 44% objective response rate observed in the RAMP-201 trial is particularly impressive in this historically chemotherapy-resistant malignancy. The unique mechanism of this compound as a RAF/MEK clamp, combined with defactinib's inhibition of FAK-mediated resistance, provides a comprehensive pathway suppression strategy that has demonstrated meaningful clinical efficacy.
For researchers and drug development professionals, this combination exemplifies the potential of rational targeted therapy combinations based on deep understanding of resistance mechanisms. The ongoing development of vertical inhibition strategies incorporating SHP2 inhibitors, immunotherapy agents, and next-generation KRAS inhibitors promises to further improve outcomes for patients with KRAS-mutated cancers. As confirmatory trials progress and research expands into novel combinations, this compound and defactinib represent a pioneering approach that may establish a new standard of care for LGSOC and potentially other RAS/MAPK-driven malignancies.
The diagram below illustrates how avutometinib simultaneously inhibits MEK and blocks RAF-mediated MEK phosphorylation by forming a stable, inactive complex.
The table below summarizes the inhibitory concentration (IC50) values of this compound against its key kinase targets, demonstrating its potent dual activity [1].
| Target | IC50 (nM) | Experimental Context |
|---|---|---|
| BRAF V600E | 8.2 | Cell-free assay [1] |
| BRAF | 19 | Cell-free assay [1] |
| CRAF | 56 | Cell-free assay [1] |
| MEK1 | 160 | Cell-free assay [1] |
This compound's mechanism is validated in cellular studies, which show effective disruption of MAPK signaling.
| Cell Line | Genetic Background | Experimental Observation | Citation |
|---|---|---|---|
| HCT116 | KRAS-mutant colorectal cancer | Significant reduction in phospho-MEK (p-MEK) and phospho-ERK (p-ERK) levels [1]. | [1] |
| PANC1, A549 | Various solid tumors | Reduction in p-ERK1/2 levels after 1-hour treatment at 10 µM, confirmed by Western blot [1]. | [1] |
| SK-MEL-2 | NRAS-mutant melanoma | suppression of tumor growth in xenograft models [1]. | [1] |
The RAF-MEK clamp mechanism provides a more complete and durable suppression of the MAPK pathway compared to standard MEK-only inhibitors. By preventing RAF from phosphorylating MEK, this compound avoids the compensatory pathway reactivation that can limit the efficacy of other inhibitors [2]. This mechanistic advantage is leveraged clinically through intermittent dosing to improve tolerability while maintaining efficacy [3].
Preclinical and clinical data show that FAK inhibition with defactinib can synergize with this compound to overcome resistance in various cancers, including low-grade serous ovarian cancer, BRAF V600E melanoma, and others [3] [2] [4].
For researchers aiming to validate the mechanism, here are key methodologies from the literature.
1. Kinase Assay for RAF/MEK Inhibition
2. Cellular Target Engagement (Western Blot)
3. Cell Proliferation/Viability Assay (Cell Counting Kit-8)
The synergy arises from targeting two interconnected processes crucial for cancer growth and survival. The diagram below illustrates the signaling pathway and drug targets.
This dual-mechanism approach is particularly effective in tumors with mutations in the RAS/MAPK pathway, such as those involving KRAS [1] [2]. By co-targeting the primary driver pathway and a key resistance mechanism, the combination promotes more profound and durable tumor regression.
The synergistic effect is supported by both preclinical data and clinical trials across multiple cancer types.
A 2024 study provided clear in vitro and in vivo evidence of synergy [3]:
The synergy translates to meaningful clinical benefits, as shown in the table below.
| Cancer Type | Trial (Phase) | Key Efficacy Endpoints | Reported Results |
|---|---|---|---|
| LGSOC (KRAS-mutated recurrent) | RAMP-201 (Phase 2) [4] | Confirmed Overall Response Rate (ORR) | 44% (95% CI: 31, 58) |
| Duration of Response (DOR) | Range: 3.3 to 31.1+ months | ||
| LGSOC (across KRAS status) | FRAME (Phase 1) [1] | ORR / Median PFS | 42.3% / 20.1 months |
| LGSOC (KRAS-mutated only) | FRAME (Phase 1) [1] | ORR / Median PFS | 58.3% / 30.8 months |
| Metastatic Pancreatic Ductal Adenocarcinoma (PDAC) | RAMP 205 (Phase 1b/2a) [5] | ORR at Recommended Phase 2 Dose (RP2D) | 83% (10 of 12 patients, 8 confirmed) |
For researchers aiming to replicate or build upon these findings, here are detailed methodologies from the key preclinical study [3].
The this compound-defactinib combination represents a validated synergistic strategy, particularly for RAS/MAPK-driven cancers. Future directions include:
The recommended phase 2 dose and schedule for a 28-day cycle is as follows [1]:
| Parameter | Avutometinib | Defactinib |
|---|---|---|
| Dose | 3.2 mg | 200 mg |
| Frequency | Once daily, twice per week (e.g., Monday & Thursday) | Twice daily, every day |
| Schedule in a 28-day cycle | 3 weeks on, 1 week off | 3 weeks on, 1 week off |
| Route | Oral | Oral |
Key Notes on Administration:
Understanding the adverse event profile is crucial for patient management and protocol adherence. The most common treatment-related adverse events from the FRAME trial are summarized below [1]:
| Adverse Event | All Grades (%) | Grade 3-4 (%) |
|---|---|---|
| Rash | 90% | 8% |
| Creatine Phosphokinase (CPK) Elevation | 56% | 9% |
| Aspartate Aminotransferase (AST) Elevation | 43% | 1% |
| Hyperbilirubinemia | 38% | 2% |
| Diarrhea | 38% | 1% |
Management Considerations:
The biological rationale for this combination and its specific dosing schedule is rooted in overcoming the plasticity of intracellular signaling pathways.
The following diagram illustrates the synergistic mechanism of action of this compound and defactinib.
Mechanism of Action Explained:
The journey from hypothesis to the established clinical protocol is outlined below.
Trial Context:
The combination of avutometinib (a RAF/MEK clamp) and defactinib (a FAK inhibitor) represents a novel approach to targeting the RAS/MAPK pathway, a key driver in many cancers. The combination is designed to provide a more complete and durable blockade of this pathway by simultaneously inhibiting the primary MEK signaling and the compensatory FAK-mediated resistance mechanism [1] [2].
| Cancer Type | Trial (Phase) | Patient Population | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Source |
|---|---|---|---|---|---|
| LGSOC | FRAME (1) | All patients (n=26) | 42.3% (11/26) | 20.1 months | [3] |
| LGSOC | FRAME (1) | KRAS-mutated (n=12) | 58.3% (7/12) | 30.8 months | [1] |
| LGSOC | RAMP 201 (2) | KRAS-mutated (n=57) | 44% | Not Reached in DOR* | [4] [6] |
| Metastatic PDAC | RAMP 205 (1b/2) | 1st line, RP2D cohort (n=12) | 83% (10/12) | Data Immature | [7] |
*DOR = Duration of Response; median DOR in RAMP 201 was 31.1 months [6].
For researchers aiming to validate or build upon these findings, the following protocols outline the key in-vitro and clinical trial methodologies.
This protocol can be used to assess the synergistic effect of this compound and defactinib in cell lines.
This protocol is based on the established phase 1/2 FRAME and RAMP 201 trials [3] [6] [5].
| Adverse Event | Grade (CTCAE) | Recommended Action |
|---|---|---|
| Rash | Grade 3 | Withhold until resolves to ≤ Grade 2, then resume at reduced dose. |
| Increased CPK | Grade 4 | Withhold. If improves to ≤ Grade 1 within 3 weeks, resume at reduced dose. |
| Ocular Toxicity | Symptomatic RPE detachment | Withhold; follow with OCT every 2 weeks. Resume at reduced dose upon resolution. |
| Diarrhea | Grade 3 | Withhold until resolves to baseline or Grade 1, then resume at same dose. |
| Hepatotoxicity | Grade 3 (AST/ALT) | Withhold until ≤ Grade 2 or baseline, then resume at reduced dose. |
The this compound and defactinib combination is a promising therapeutic strategy for RAS/MAPK-driven cancers. Its novel dual-pathway inhibition mechanism has demonstrated substantial clinical efficacy in KRAS-mutated LGSOC, leading to its recent FDA accelerated approval [4] [1]. Ongoing Phase 3 trials in LGSOC (RAMP-301) and planned registrational studies in metastatic pancreatic cancer will be crucial in confirming these benefits and potentially expanding the therapeutic indications for this combination [6] [7].
The following table summarizes the core components of the rash prophylaxis protocol used in the pivotal RAMP 201 trial [1].
| Component | Specific Medication / Product | Purpose |
|---|---|---|
| Topical Corticosteroid | Hydrocortisone cream (1% or 2.5%) | Reduce skin inflammation and itching [1]. |
| Moisturizer | Alcohol-free, fragrance-free moisturizer | Maintain skin hydration and repair skin barrier [1]. |
| Sunscreen | Broad-spectrum sunscreen with SPF ≥30 | Protect against photosensitivity; daily use is critical [2] [3]. |
| Oral Antibiotic | Oral tetracycline (e.g., Doxycycline or Minocycline) | Reduce inflammation and prevent bacterial infection [1]. |
This protocol was administered during the first two cycles of the avutometinib and defactinib combination therapy [1]. Adherence to this regimen is crucial for reducing the incidence and severity of cutaneous toxicity.
The rationale for this prophylactic strategy is based on the mechanism of action of this compound and the pathophysiology of MEK inhibitor-associated rash.
The diagram below illustrates the signaling pathway targeted by the therapy and the rationale for prophylaxis.
The following flowchart outlines the integrated clinical workflow for implementing rash prophylaxis and managing breakthrough events throughout the treatment course.
The efficacy of the prophylactic regimen is supported by data from the RAMP 201 (ENGOT-ov60/GOG-3052) trial, a phase 2, open-label study in patients with recurrent LGSOC [1] [4].
For breakthrough rash, management strategies include:
The this compound and defactinib prophylactic rash regimen provides a model for managing dermatologic toxicities from targeted cancer therapies.
The U.S. Food and Drug Administration (FDA) has granted accelerated approval to the combination of avutometinib and defactinib (Avmapki Fakzynja Co-pack) for adult patients with KRAS-mutated recurrent low-grade serous ovarian cancer (LGSOC) who have received at least one prior systemic therapy, which must include a platinum-based regimen [1] [2] [3].
The drug interaction can be visualized in the following pathway diagram:
Efficacy was established in the RAMP-201 (ENGOT-ov60/GOG-3052) trial, a phase 2, open-label, multicenter study [1] [4]. The trial included patients with recurrent, measurable LGSOC who had received a median of three prior lines of therapy.
The primary efficacy outcome was Objective Response Rate (ORR) as assessed by a blinded independent review committee using RECIST v1.1. The key efficacy results are summarized in the table below.
| Patient Cohort | Confirmed ORR (95% CI) | Median Duration of Response (Mo) | Median Progression-Free Survival (Mo) |
|---|---|---|---|
| KRAS-Mutant (n=57) | 44% (31% - 58%) [1] | 31.1 [4] | 22.0 [4] |
| KRAS Wild-Type | 17% [4] | Not Reported | 12.8 [4] |
| Overall Population (n=115) | 31% (23% - 41%) [4] | 31.1 [4] | 12.9 [4] |
Patient selection is critically dependent on confirming a KRAS mutation in the tumor tissue. The following protocol outlines the testing workflow.
Detailed Procedural Notes:
The accelerated approval of this compound plus defactinib is a paradigm shift for a patient population that has historically had limited and suboptimal treatment options. The 44% ORR in KRAS-mutant patients is substantially higher than the response rates typically seen with chemotherapy (<15%) or hormonal therapy (≈9%) in LGSOC [3] [5].
The observation of a 17% ORR in KRAS wild-type patients suggests the therapy may have utility beyond KRAS-mutated tumors, potentially through other alterations in the RAS/MAPK pathway [4]. The confirmatory Phase 3 RAMP-301 (NCT06072781) trial is ongoing, comparing the combination against the investigator's choice of therapy in patients with recurrent LGSOC, regardless of KRAS status [4].
This combination therapy is indicated for the treatment of adult patients with KRAS-mutated recurrent low-grade serous ovarian cancer (LGSOC) who have received prior systemic therapy [1]. Its mechanism provides a more complete blockade of the MAPK pathway, which is frequently dysregulated in LGSOC.
The diagram below illustrates the synergistic mechanism of this combination therapy in blocking the RAS/MAPK pathway and overcoming resistance.
The primary analysis of the phase 2 ENGOT-OV60/GOG-3052/RAMP 201 trial demonstrated clinically significant efficacy for the this compound and defactinib combination in 115 patients with recurrent LGSOC [2] [3].
Table 1: Key Efficacy Endpoints from RAMP 201 Trial (Blinded Independent Central Review)
| Endpoint | All Patients (n=115) | KRAS-Mutant Cohort | KRAS Wild-Type Cohort |
|---|---|---|---|
| Confirmed Objective Response Rate (ORR) | 31% (95% CI, 23-41%) | 44% (95% CI, 31-58%) | 17% (95% CI, 8-29%) |
| Complete Response (CR) | 2% | 4% | 0% |
| Median Duration of Response (DOR) | 31.1 months (95% CI, 14.8-31.1) | 31.1 months (95% CI, 14.8-31.1) | 9.2 months (95% CI, 5.5-NE) |
| 6-Month DOR Rate | 81% | 87% | 63% |
| Median Progression-Free Survival (PFS) | 12.9 months (95% CI, 10.9-20.2) | 22.0 months (95% CI, 11.1-36.6) | 12.8 months (95% CI, 7.4-18.4) |
| Tumor Shrinkage (any) | 82% | Not Reported | Not Reported |
Table 2: Efficacy in Key Patient Subgroups (ORR) from RAMP 201 [2] [4]
| Subgroup | Objective Response Rate (ORR) |
|---|---|
| Prior MEK Inhibitor | 24% |
| No Prior MEK Inhibitor | 33% |
| Prior Bevacizumab | 20% |
| No Prior Bevacizumab | 43% |
| 1-3 Prior Lines of Therapy | 37% |
| >3 Prior Lines of Therapy | 24% |
The safety profile of the combination is considered manageable, with most adverse events (AEs) reversible through dose modifications [2] [4]. The most common treatment-related AEs and laboratory abnormalities are listed below.
Table 3: Common Treatment-Related Adverse Events (AEs) and Laboratory Abnormalities [3] [4] [1]
| Adverse Event | All Grades (%) | Grade ≥3 (%) |
|---|---|---|
| Nausea | 67 | Not Specified |
| Diarrhea | 58 | 8 |
| Peripheral Edema | 53 | Not Specified |
| Rash | 50 | Not Specified |
| Fatigue | 44 | Not Specified |
| Vomiting | 43 | Not Specified |
| Blurred Vision | 41 | 0 (No Grade ≥3) |
| Dermatitis Acneiform | 34 | 4 |
| Elevated Creatine Phosphokinase (CPK) | 60 | 24 (Grade 3/4) |
| Anemia | Not Specified | 5 |
The approved and clinically validated dosing regimen is as follows [2] [3]:
This dosing is continued for three consecutive weeks, followed by one week of rest, comprising a 28-day (4-week) treatment cycle. It is critical to note that the dose of this compound in the combination regimen (3.2 mg) is different from the dose studied in monotherapy (4.0 mg) [2].
Key inclusion and exclusion criteria from the pivotal trials are summarized below [5].
Rigorous monitoring and proactive management are essential for patient safety and maintaining dose intensity [1].
The RAMP 301 (GOG-3097/ENGOT-ov81/GTG-UK) trial is an ongoing phase 3, randomized, international study actively enrolling patients [5] [6]. This confirmatory trial is directly comparing the combination of this compound and defactinib versus the investigator's choice of treatment (which can include chemotherapy or hormonal therapy) in patients with recurrent LGSOC.
The combination of this compound and defactinib exemplifies a rational, mechanism-driven approach to overcoming resistance in RAS/MAPK-driven cancers. The compelling Phase 2 efficacy data, particularly the remarkable 31.1-month median duration of response and the strong activity in KRAS-mutant patients, support its potential to become a new standard of care for recurrent LGSOC. The ongoing RAMP 301 Phase 3 trial will be pivotal in verifying these results and solidifying the regimen's place in the treatment paradigm.
Low-grade serous ovarian cancer (LGSOC) represents a distinct histologic and clinical subtype of epithelial ovarian cancer characterized by indolent growth patterns yet heightened chemoresistance compared to its high-grade counterpart. Despite its slower progression, LGSOC exhibits limited response to conventional platinum-based chemotherapy, with reported response rates of only 0-15% in the recurrent setting. This therapeutic challenge is further compounded by the absence of FDA-approved treatments specifically for LGSOC, forcing clinicians to rely on off-label hormonal therapies or chemotherapies with suboptimal efficacy. The molecular landscape of LGSOC is frequently characterized by mutations in the MAPK signaling pathway (including KRAS, NRAS, and BRAF), presenting a compelling therapeutic target for pathway-directed inhibition.
The scientific rationale for combining avutometinib (a novel RAF/MEK clamp) with defactinib (a focal adhesion kinase inhibitor) stems from compelling preclinical and early clinical evidence. Unlike conventional MEK inhibitors, this compound uniquely acts as a RAF/MEK clamp that induces inactive complexes of MEK with ARAF, BRAF, and CRAF, thereby creating more complete and durable RAS pathway inhibition. This mechanism avoids the compensatory MEK phosphorylation that limits the efficacy of other MEK inhibitors. However, adaptive resistance to MAPK pathway inhibition often occurs through FAK activation, providing the rationale for combining this compound with defactinib to block this resistance mechanism and enhance antitumor activity.
Early clinical evidence from the RAMP 201 and FRAME trials has demonstrated promising efficacy for this combination in recurrent LGSOC. In the Phase 2 RAMP 201 trial, the combination achieved an objective response rate of 45% (13/29 patients), substantially higher than historical controls with standard therapies. Similarly, the Phase 1 FRAME trial reported an objective response rate of 42.3% (11/26 patients) and median progression-free survival of 20.1 months in LGSOC patients. These findings, coupled with a manageable safety profile, provide the foundation for the Phase 3 RAMP 301 confirmatory trial.
The RAMP 301 trial (GOG-3097/ENGOT-ov81/GTG-UK) is a Phase 3, randomized, international, open-label study designed to compare the efficacy of this compound plus defactinib versus investigator's choice of standard care treatments in patients with recurrent LGSOC. The primary objective is to compare progression-free survival (PFS) between the experimental combination and standard therapies, with PFS defined according to Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1 and assessed by blinded independent central review (BICR). Key secondary endpoints include overall survival, objective response rate, duration of response, patient-reported outcomes, and safety/tolerability profiles.
The trial hypothesis posits that combination treatment with this compound and defactinib will significantly improve PFS compared with investigator's choice of treatment in patients with recurrent LGSOC who have progressed on at least one prior platinum-based therapy. This hypothesis is grounded in the compelling efficacy signals observed in earlier trials and the strong mechanistic rationale for dual pathway inhibition in this molecularly defined population.
The following flowchart illustrates the RAMP 301 trial design, including randomization, treatment arms, and crossover protocol:
Table: RAMP 301 Trial Arms and Treatment Regimens
| Component | Experimental Arm | Control Arm |
|---|---|---|
| Interventions | This compound + Defactinib | Investigator's choice of standard care |
| Treatment Schedule | 28-day cycles: this compound 3.2 mg orally twice weekly + Defactinib 200 mg orally twice daily; 3 weeks on/1 week off | Continuous or standard scheduling per chosen regimen |
| Allowed Control Regimens | N/A | Pegylated liposomal doxorubicin, Paclitaxel, Topotecan, Anastrozole, or Letrozole |
| Crossover Protocol | N/A | Permitted upon BICR-confirmed progression |
| Primary Endpoint | Progression-free survival by BICR |
The primary endpoint of PFS is defined as the time from randomization to the first documented disease progression per RECIST v1.1 as assessed by BICR, or death from any cause. This endpoint was selected to provide an objective, rigorously assessed measure of clinical benefit while minimizing assessment bias. The use of BICR is particularly important in LGSOC, where disease progression can sometimes be subtle and interpretation challenging.
The statistical design incorporates a sample size of approximately 270 patients randomized in a 1:1 ratio to achieve sufficient power to detect a clinically meaningful improvement in PFS. The study employs a crossover design that allows patients in the control arm to receive the experimental combination upon confirmed disease progression. This ethical design element may potentially impact the assessment of overall survival, which remains a key secondary endpoint. The trial is estimated to complete primary endpoint analysis in 2028, with final study completion anticipated in 2031.
Inclusion criteria for RAMP 301 are designed to enroll the appropriate patient population while ensuring patient safety. Patients must have histologically confirmed recurrent low-grade serous ovarian, fallopian tube, or peritoneal cancer. Key requirements include documented disease progression or recurrence after at least one prior platinum-based chemotherapy regimen, with no upper limit on the number of prior therapy lines. Patients must have measurable disease according to RECIST v1.1 guidelines and be aged 18 years or older with adequate performance status and organ function. Critically, previous MEK or RAF inhibitor treatment is permitted unless associated with life-threatening complications, though prior treatment with this compound, defactinib, or other FAK inhibitors is exclusionary.
Exclusion criteria are implemented to protect patient safety and ensure interpretable results. Patients with co-existing high-grade serous ovarian cancer are excluded, though those with borderline tumors are eligible. Additional exclusion criteria include symptomatic brain metastases, active skin conditions requiring systemic therapy within the past year, history of medically significant rhabdomyolysis, significant cardiac disease, severe obstructive pulmonary disease, or inability to swallow oral medications. These criteria aim to select a population that can safely tolerate the study interventions while minimizing confounding factors in efficacy assessment.
The recommended Phase 3 dose and schedule for the experimental arm was established in the Phase 1 FRAME trial and consists of this compound 3.2 mg administered orally twice weekly (e.g., Monday/Thursday or Tuesday/Friday) and defactinib 200 mg administered orally twice daily, following a 3-weeks-on, 1-week-off schedule in 28-day cycles. This intermittent dosing strategy was developed to optimize the therapeutic index by managing chronic toxicities while maintaining target inhibition.
Dose modification guidelines are implemented to manage treatment-emergent adverse events while maintaining therapy whenever possible. For this compound, initial dose reduction to 2.4 mg twice weekly is recommended for grade 2-3 toxicities, with further reduction to 1.6 mg twice weekly or temporary treatment interruption for persistent or recurrent events. For defactinib, dose reduction to 200 mg once daily or 200 mg twice daily every other day is recommended for significant toxicities. Dose delays of up to 4 weeks are permitted for toxicity management, with permanent discontinuation considered for adverse events requiring longer delays or posing significant safety risks.
Comprehensive tumor assessments using computed tomography or magnetic resonance imaging are performed at baseline, every 8 weeks for the first 12 months, and every 12 weeks thereafter until documented disease progression. All images are subject to BICR to minimize assessment bias. Safety assessments include regular physical examinations, vital sign measurements, clinical laboratory evaluations (hematology, serum chemistry, and urinalysis), and continuous monitoring of adverse events using the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE) version 5.0.
Patient-reported outcomes are collected throughout the study using validated quality of life instruments to capture the patient experience and treatment impact on symptoms and functioning. These data provide valuable complementary information to clinician-assessed efficacy endpoints, particularly for understanding the net clinical benefit of the experimental combination compared to standard therapies.
The molecular mechanism of the this compound and defactinib combination targets two complementary pathways implicated in LGSOC pathogenesis. This compound functions as a RAF/MEK clamp that not only inhibits MEK kinase activity but also prevents RAF-mediated phosphorylation of MEK by inducing inactive RAF-MEK complexes. This dual action results in more complete and durable suppression of MAPK signaling compared to conventional MEK inhibitors. Defactinib targets focal adhesion kinase, a cytoplasmic tyrosine kinase that mediates integrin signaling and serves as a key resistance mechanism to MAPK pathway inhibition through its roles in epithelial-to-mesenchymal transition, cell proliferation, and immune escape.
The scientific premise for this combination is illustrated in the following signaling pathway diagram:
Preclinical studies in primary endometrial cancer cell lines have demonstrated that the combination of this compound and defactinib results in enhanced antitumor activity through simultaneous suppression of both MAPK and FAK signaling pathways. Western blot analyses confirmed decreased phosphorylation of MEK, ERK, and FAK following combination treatment, providing mechanistic validation of the dual pathway inhibition approach.
Phase 1 and 2 clinical trials have provided compelling evidence supporting the efficacy of this compound and defactinib in recurrent LGSOC. The FRAME trial (NCT03875820), a Phase 1 first-in-human study, established the recommended Phase 2 dose and demonstrated an objective response rate of 42.3% (11/26 patients) and median progression-free survival of 20.1 months in LGSOC patients. These promising findings were further validated in the RAMP 201 trial, a registration-directed Phase 2 study that reported a confirmed objective response rate of 45% (13/29 patients; 95% CI: 26%, 64%) with a manageable safety profile.
Table: Early Clinical Efficacy of this compound + Defactinib in LGSOC
| Trial | Phase | Patient Population | Objective Response Rate | Median PFS | Key Adverse Events |
|---|---|---|---|---|---|
| FRAME (NCT03875820) | 1 | Recurrent LGSOC (n=26) | 42.3% (11/26) 95% CI: 23.4-63.1% | 20.1 months (95% CI: 11.2-43.9) | Rash (90%, 8% G3-4), CPK elevation (56%, 9% G3-4), AST elevation (43%, 1% G3-4) |
| RAMP 201 (Part A) | 2 | Recurrent LGSOC (n=29) | 45% (13/29) 95% CI: 26-64% | Data immature | Manageable safety profile, lower discontinuation rate vs historical SOC |
The safety profile observed in these early trials has been generally manageable, with the most common adverse events including rash (90% all-grade, 8% grade 3-4), creatine phosphokinase elevation (56% all-grade, 9% grade 3-4), and aspartate aminotransferase elevation (43% all-grade, 1% grade 3-4). Notably, the discontinuation rate due to adverse events with the combination was lower than historical rates for standard care in LGSOC, supporting its feasibility for long-term administration in this chronic cancer setting.
The regulatory pathway for this compound in combination with defactinib incorporates a dual-track approach. Verastem Oncology has announced its intention to pursue accelerated approval based on mature data from the Phase 2 RAMP 201 trial, combined with supporting results from the investigator-initiated FRAME trial. The RAMP 301 trial serves as the confirmatory study required for full regulatory approval, with design input from global regulatory agencies. This strategic approach aims to expedite patient access while confirming clinical benefit in a rigorous Phase 3 setting.
The development program has received orphan drug designation from the U.S. Food and Drug Administration for the this compound and defactinib combination in LGSOC. This designation provides potential incentives including seven years of market exclusivity upon approval, tax credits for clinical research, and waiver of prescription drug user fees. The international collaboration between the Gynecologic Oncology Group (GOG), the European Network for Gynaecological Oncological Trials (ENGOT), and other research networks facilitates global recruitment and enhances the trial's generalizability across diverse patient populations.
The RAMP 301 trial represents a pivotal study in the LGSOC treatment landscape, with potential to establish the first specifically approved therapy for this orphan disease. Positive results from this trial could redefine the standard of care for recurrent LGSOC, providing a targeted therapeutic option with a novel mechanism of action. Furthermore, success in this trial may stimulate additional pharmaceutical investment in rare ovarian cancers, accelerating therapeutic innovation in this neglected area.
Future research directions include exploration of this combination in other RAS-pathway driven malignancies. Ongoing trials such as RAMP 203 (evaluating this compound with sotorasib in KRAS G12C-mutant NSCLC) and RAMP 205 (assessing the combination with gemcitabine/nab-paclitaxel in frontline metastatic pancreatic cancer) exemplify the broader potential of this therapeutic approach. Additionally, biomarker studies embedded within RAMP 301 may identify patient subsets most likely to benefit from treatment, enabling more personalized application of this combination therapy in LGSOC and beyond.
The mitogen-activated protein kinase (MAPK) pathway is a crucial signaling cascade that drives cellular proliferation and is frequently activated in various cancers. Targeting this pathway with single-agent therapies often leads to drug resistance due to the plasticity of intracellular signaling and adaptive feedback loops. A key mechanism of this adaptive resistance is the activation of Focal Adhesion Kinase (FAK). The simultaneous inhibition of the MAPK pathway and FAK presents a promising strategy to overcome this resistance and provide more durable anticancer responses [1].
Avutometinib is a novel RAF–MEK clamp that not only inhibits MEK kinase activity but also uniquely blocks the ability of RAF (ARAF, BRAF, and CRAF) to phosphorylate MEK. Defactinib is a potent FAK inhibitor. Preclinical data across various models, including high-grade endometrial cancer, demonstrated that the combination is synergistic, leading to superior tumor growth inhibition compared to either agent alone [1] [2]. The phase 1 FRAME trial (NCT03875820) was designed to translate this preclinical rationale into a clinical setting, establishing the safety, tolerability, and recommended phase 2 dose (RP2D) for the combination [1].
The FRAME study was an open-label, first-in-human trial designed to assess the safety, pharmacokinetics, pharmacodynamics, and preliminary efficacy of the this compound and defactinib combination.
The study followed a modified 3 + 3 dose escalation pattern, with the primary objective of determining the maximum tolerated dose (MTD) and the recommended phase 2 dose (RP2D) [1].
Table 1: Key Elements of the FRAME Trial Protocol
| Protocol Element | Description |
|---|---|
| ClinicalTrials.gov ID | NCT03875820 [1] |
| Study Design | Open-label, Phase 1 [1] |
| Dose Escalation | Modified 3 + 3 design [1] |
| Primary Endpoint | Safety, tolerability, and RP2D determination [1] |
| Patient Population | Patients with advanced solid tumors, including LGSOC, KRAS-mutated NSCLC, CRC, and pancreatic cancer [1] |
| Key Eligibility | Advanced solid tumors; MAPK pathway-driven cancers; prior treatment lines median: 3 (range 1-10) [1] |
The dose escalation proceeded through several cohorts to find the optimal dosing schedule and manage overlapping toxicities. The intermittent dosing schedule was critical for improving the tolerability of the combination [1].
The diagram below illustrates the dose escalation workflow and outcome that led to the final RP2D:
The final Recommended Phase 2 Dose (RP2D) and schedule for a 28-day cycle was established as:
This section details the core methodologies used in the FRAME trial to assess safety, pharmacokinetics, and pharmacodynamics.
Patient safety was monitored continuously throughout the study. Adverse events (AEs) were graded according to the Common Terminology Criteria for Adverse Events (CTCAE). Dose-limiting toxicities (DLTs) were specifically assessed during the first treatment cycle. A Bayesian analysis was subsequently performed on the DLT rate at the RP2D to refine the safety profile [1].
Blood samples for pharmacokinetic analysis were collected during Cycle 1 (on day 8 or day 15) over a 48-hour period following this compound administration. Key PK parameters calculated included:
To demonstrate target engagement and pathway modulation, paired tumor biopsies were collected from a subset of patients at three time points:
The combination therapy demonstrated a manageable safety profile. The most common adverse events were predominantly low-grade and reversible with dose modifications.
Table 2: Most Common Adverse Events (Occurring in ≥10% of Patients) in the FRAME Trial [1]
| Adverse Event | All Grades (%) | Grade 3-4 (%) |
|---|---|---|
| Rash | 90% | 8% |
| Creatine Phosphokinase (CPK) Elevation | 56% | 9% |
| Aspartate Aminotransferase (AST) Elevation | 43% | 1% |
| Hyperbilirubinemia | 38% | 2% |
| Diarrhea | 38% | 1% |
The PK parameters at the RP2D indicated that drug exposure was within a pharmacodynamically active range. The data suggested no obvious drug-drug interaction between this compound and defactinib.
Table 3: Pharmacokinetic Parameters at the Recommended Phase 2 Dose (RP2D) [1]
| Drug | Parameter | Geometric Mean (Coefficient of Variation) |
|---|---|---|
| This compound | AUC (0-48 hr) | 11,463 h·ng⁻¹·ml⁻¹ (CV 37%) |
| C~max~ | 342 ng/ml (CV 34%) | |
| Defactinib | AUC (0-12 hr) | 2,099 h·ng⁻¹·ml⁻¹ (CV 102%) |
| C~max~ | 273 ng/ml (CV 80%) |
The trial demonstrated significant clinical activity, particularly in patients with Low-Grade Serous Ovarian Cancer (LGSOC), a tumor type known to be relatively resistant to chemotherapy.
Table 4: Efficacy Results in Low-Grade Serous Ovarian Cancer (LGSOC) Patients [1] [3]
| Patient Subgroup | Objective Response Rate (ORR) | Median Progression-Free Survival (mPFS) |
|---|---|---|
| All LGSOC (n=26) | 42.3% (11/26) | 20.1 months |
| KRAS-Mutated LGSOC (n=12) | 58.3% (7/12) | 30.8 months |
| KRAS Wild-Type LGSOC (n=12) | 33.3% (4/12) | 8.9 months |
| Prior MEK Inhibitor Exposure (n=11) | 27.3% (3/11) | Not Reported |
The therapeutic strategy is based on the simultaneous inhibition of two key signaling nodes to prevent adaptive resistance.
As illustrated, This compound acts as a RAF/MEK clamp, simultaneously inhibiting MEK activity and preventing RAF from phosphorylating MEK. This dual action provides a more complete blockade of the MAPK pathway. However, MAPK pathway inhibition can trigger a feedback loop that activates FAK, a key mediator of drug resistance. Defactinib blocks this FAK-mediated escape route, making the combination more effective than either agent alone [1] [2] [3].
The phase 1 FRAME trial successfully established the RP2D for the this compound and defactinib combination, demonstrating a manageable safety profile and compelling anti-tumor activity, particularly in LGSOC. The innovative intermittent dosing schedule was key to managing toxicity while maintaining efficacy. These results formed the basis for further clinical development and the subsequent FDA approval of this combination for KRAS-mutated recurrent LGSOC [3].
The protocols and data summarized in these application notes provide a template for researchers investigating combination therapies targeting the MAPK pathway and associated resistance mechanisms. The methodologies for dose escalation, safety monitoring, and integrated PK/PD analysis can be adapted for similar oncology drug development programs.
Avutometinib (formerly VS-6766) represents a novel class of RAF/MEK clamp therapeutics that uniquely targets the mitogen-activated protein kinase (MAPK) pathway through a dual mechanism of action. Unlike conventional MEK inhibitors that solely target MEK kinase activity, this compound simultaneously inhibits MEK phosphorylation and prevents RAF-mediated MEK reactivation by stabilizing inactive RAF-MEK complexes. This unique mechanism enables more complete and sustained suppression of MAPK signaling, which is frequently hyperactivated in various cancers through mutations in KRAS, BRAF, and other pathway components [1] [2]. The compensatory activation of focal adhesion kinase (FAK) has been identified as a key resistance mechanism to MAPK pathway inhibition, providing the rational basis for combining this compound with the FAK inhibitor defactinib to overcome adaptive resistance and enhance therapeutic efficacy [3] [4].
The MAPK pathway is a critical signaling cascade that regulates fundamental cellular processes including proliferation, differentiation, and survival. Oncogenic mutations in this pathway, particularly in KRAS, NRAS, BRAF, and MAP2K1, drive uncontrolled growth in numerous cancer types. Despite previous therapeutic approaches targeting individual components of this pathway, resistance frequently develops through multiple mechanisms, including feedback reactivation and pathway bypass [5]. The this compound/defactinib combination represents a strategic approach to address these resistance mechanisms simultaneously, with biomarker-driven patient selection emerging as crucial for optimizing clinical outcomes.
The epithelial-mesenchymal transition (EMT) status of tumors has been identified as a significant predictor of response to this compound and defactinib combination therapy. Research demonstrates that KRAS-mutated non-small cell lung cancer (NSCLC) cells with an epithelial phenotype show significantly greater synergy to the combination treatment compared to those with a mesenchymal phenotype [1] [6]. This correlation arises from the interconnected biological roles of FAK and EMT, where FAK serves as a critical regulator of mesenchymal signaling pathways. In epithelial-type cancer cells, this compound monotherapy induces FAK phosphorylation at Tyr397, creating a therapeutic vulnerability that can be effectively targeted by defactinib addition [1].
Table 1: Biomarkers Predictive of Response to this compound ± Defactinib
| Biomarker Category | Specific Marker | Predictive Value | Cancer Types Validated |
|---|---|---|---|
| EMT Status | E-cadherinhigh/Vimentinlow | Superior response to combination | NSCLC, Endometrial cancer |
| EMT Status | E-cadherinlow/Vimentinhigh | Reduced benefit from combination | NSCLC, Endometrial cancer |
| Genetic Alterations | MAP2K1 Class 2 mutations | Enhanced sensitivity to MEK inhibition | Multiple solid tumors |
| Genetic Alterations | KRAS mutations | Response to this compound monotherapy | NSCLC, Ovarian, Colorectal |
| Genetic Alterations | BRAF V600E mutations | Response to combination therapy | Melanoma, Thyroid |
| Pathway Activation | p-FAK (Tyr397) increase post-avutometinib | Predictive for defactinib synergy | NSCLC, Ovarian cancer |
| Apoptotic Markers | Bim upregulation | Marker of therapeutic efficacy | NSCLC, Endometrial cancer |
MAP2K1 mutations have been classified into three distinct functional groups based on their dependency on upstream RAS/RAF signaling, with Class 2 mutations demonstrating particular sensitivity to MEK inhibitor-containing regimens. A comprehensive meta-analysis of patients with MAP2K1-mutant tumors revealed that those with Class 2 mutations experienced significantly longer progression-free survival (5.0 months vs. 3.5 months) and duration of response (23.8 months vs. 4.2 months) compared to patients with Class 1, 3, or unclassified MAP2K1 mutations [7]. This classification provides a valuable framework for prioritizing patients with MAP2K1 mutations who are most likely to derive clinical benefit from this compound-based therapies.
Several molecular markers have been validated as indicators of response to this compound and defactinib combination therapy:
Table 2: Efficacy of this compound ± Defactinib Across Molecular Subtypes
| Cancer Type | Molecular Alteration | Treatment Regimen | Objective Response Rate | Progression-Free Survival |
|---|---|---|---|---|
| Low-grade serous ovarian cancer | KRAS/BRAF mutations | This compound + Defactinib | 42.3% (11/26) | 20.1 months |
| NSCLC | KRAS mutations | This compound + Defactinib | Under investigation | Under investigation |
| Melanoma | BRAF V600E (post-BRAFi/MEKi progression) | This compound + Defactinib | Preclinical synergy | Preclinical efficacy |
| Endometrial cancer | KRAS/PTEN/PIK3CA/BRAF/ARID1A | This compound + Defactinib | Preclinical synergy | Preclinical efficacy |
Western blotting provides a fundamental technique for evaluating protein biomarkers predictive of response to this compound-based therapies.
Protocol:
Key Antibodies for Biomarker Analysis:
All antibodies should be used at 1:1000 dilution in 5% BSA/TBS-T, with β-actin (#A5441) serving as a loading control.
Cell viability assays determine sensitivity to this compound and defactinib, while synergy analysis identifies combinatorial activity.
Protocol:
Synergy Interpretation:
In vivo models provide critical preclinical validation of this compound and defactinib combination therapy.
Protocol:
EMT Status Evaluation:
FAK Activation Assessment:
MAPK Pathway Inhibition:
Optimizing Combination Ratios:
Addressing Variability:
In Vivo Modeling Considerations:
The comprehensive biomarker analysis presented in these application notes provides researchers with validated methodologies for identifying patients most likely to benefit from this compound-based therapies. The EMT status of tumors, particularly in KRAS-mutated NSCLC, serves as a primary biomarker for predicting response to the this compound and defactinib combination. Additionally, MAP2K1 mutation classification and FAK phosphorylation status offer valuable stratification approaches across multiple cancer types. The experimental protocols detailed for in vitro and in vivo assessment of these biomarkers enable robust preclinical evaluation and translational application. As clinical development of this compound continues across various MAPK-driven malignancies, these biomarker-driven approaches will be essential for optimizing therapeutic outcomes and advancing personalized cancer treatment strategies.
The following tables consolidate key efficacy metrics from preclinical in vitro and in vivo studies.
Table 1: In Vivo Efficacy in Patient-Derived Xenograft (PDX) Models
| Cancer Model | Treatment Group | Key Efficacy Findings | Significance vs. Control | Reference |
|---|---|---|---|---|
| LGSOC PDX (Chemo/AI-resistant) [1] | Control (Saline) | Median Survival: 29 days | - | - |
| Fulvestrant alone | 100% survival at Day 60 | p < 0.0001 | ||
| Avutometinib + FAKi (VS-4718) | 100% survival at Day 60 | p < 0.0001 | ||
| This compound + FAKi + Fulvestrant (Triple) | 100% survival at Day 60; strongest tumor growth inhibition | p < 0.001 (vs. control); p=0.04 (vs. Fulvestrant); p=0.02 (vs. This compound+FAKi) | ||
| Uterine Carcinosarcoma (UCS) Xenografts [2] | Control | Not Specified | - | - |
| This compound alone | Tumor growth inhibition | p < 0.002 (for combination) | ||
| FAKi (VS-4718) alone | Tumor growth inhibition | p < 0.002 (for combination) | ||
| This compound + FAKi (VS-4718) | Superior tumor growth inhibition and longer survival | p < 0.002 (starting at Day 10) |
Table 2: In Vitro Efficacy and Mechanistic Findings
| Model Type | Cell Line / System | Treatment | Key Findings | Reference |
|---|
| In Vitro | Primary Uterine Carcinosarcoma (UCS) Cell Lines [2] | this compound ± FAKi (Defactinib) | - 4/5 cell lines sensitive to combination.
Here are detailed methodologies for the core experiments used to generate the data above.
This protocol is adapted from studies on LGSOC and uterine carcinosarcoma models [1] [2] [3].
This protocol is based on experiments performed on primary uterine carcinosarcoma cell lines [2].
The diagram below illustrates the mechanistic rationale for the this compound and FAK inhibitor combination and a generalized workflow for its preclinical evaluation.
I hope these detailed application notes and protocols are helpful for your research. If you require further elaboration on any specific section, feel free to ask.
References
For quick reference, the tables below summarize the clinical incidence and severity of these adverse events from the phase 2 RAMP 201 trial [1].
Table 1: Incidence of Select TRAEs (RAMP 201 Trial, Combination Arm, N=115)
| Adverse Event | All Grades Incidence | Grade 3-4 Incidence |
|---|---|---|
| Rash | 50% | Not Specified (Most were Grade 1-2) |
| Dermatitis acneiform | 34% | 4% |
| Increased Creatine Phosphokinase (CPK) | 60% | 24% (Grade 3: 19%, Grade 4: 5%) |
Table 2: Other Common TRAEs (Incidence >25%)
| Adverse Event | Incidence |
|---|---|
| Nausea | 67% |
| Diarrhea | 58% |
| Peripheral Edema | 53% |
| Fatigue | 44% |
| Vomiting | 43% |
Skin reactions, including rash and dermatitis acneiform, are very frequent but are typically low-grade. Proactive management is crucial [2] [1].
The following diagram outlines the dose management protocol based on rash severity graded according to Common Terminology Criteria for Adverse Events (CTCAE) [2] [3]:
CPK elevation is the most common laboratory abnormality. Monitoring and prompt intervention are essential to prevent rare but serious complications like rhabdomyolysis [2] [3] [4].
The management pathway for CPK elevation is based on the CTCAE grading and the presence of complicating factors [2] [3]:
Q1: What is the recommended dose reduction strategy for avutometinib and defactinib? A: The recommended first dose reduction is [2]:
Q2: Are there other notable adverse events that require specific monitoring protocols? A: Yes. This combination therapy requires a comprehensive monitoring plan [2]:
Q3: What is the clinical evidence supporting the efficacy of this combination despite these side effects? A: In the phase 2 RAMP 201 trial for recurrent LGSOC, the combination showed an Objective Response Rate (ORR) of 31% in all patients and 44% in those with KRAS-mutant tumors. The median Duration of Response was 31.1 months, and the safety profile was considered manageable, with only 10% of patients discontinuing treatment due to adverse events [6] [1].
The recommended starting dose for the avutometinib and defactinib combination is detailed in the table below [1] [2] [3].
| Drug | Recommended Starting Dose | Schedule | Cycle Duration |
|---|---|---|---|
| This compound | 3.2 mg (four 0.8 mg capsules) | Orally, twice weekly (e.g., Day 1 & Day 4) | 3 weeks on, 1 week off (28-day cycle) |
| Defactinib | 200 mg (one tablet) | Orally, twice daily | 3 weeks on, 1 week off (28-day cycle) |
Dose reductions are implemented in a step-wise manner. The table below outlines the dose levels for both drugs [1].
| Dose Level | This compound Dose | Defactinib Dose |
|---|---|---|
| Starting Dose | 3.2 mg twice weekly | 200 mg twice daily |
| First Reduction | 2.4 mg twice weekly | 200 mg twice daily |
| Second Reduction | 1.6 mg twice weekly | 200 mg twice daily |
The RAMP 201 trial also evaluated a low starting dose of this compound 1.6 mg twice weekly with defactinib 200 mg twice daily, which may inform individualized dosing strategies [4].
Managing adverse events (AEs) promptly is crucial for maintaining patients on therapy. The following table summarizes the key AEs and corresponding management actions based on clinical trial data and prescribing information [1] [4] [5].
| Adverse Event | Recommended Monitoring | Management Actions |
|---|---|---|
| Ocular Toxicities (e.g., visual impairment, vitreoretinal disorders) | Comprehensive ophthalmic exam at baseline, prior to Cycle 2, every 3 cycles thereafter, and as clinically indicated [1]. | Withhold this compound and defactinib until improvement, then resume at same or reduced dose. Permanently discontinue for any Grade 4 ocular toxicity [1]. |
| Serious Skin Toxicities (e.g., photosensitivity, severe cutaneous adverse reactions) | Monitor for skin toxicities [1]. Prophylactic medications for rash (hydrocortisone cream, moisturizer, sunscreen, systemic antibiotic) were used in the RAMP 201 trial during the first two cycles [4]. | Interrupt, reduce, or permanently discontinue based on severity, tolerability, and duration [1]. |
| Hepatotoxicity (Elevated AST/ALT) | Monitor liver function tests (LFTs) prior to each cycle, on Day 15 of the first 4 cycles, and as clinically indicated [1]. | Withhold, reduce, or discontinue based on severity and persistence of the abnormality [1]. |
| Rhabdomyolysis (Elevated Creatine Phosphokinase - CPK) | Monitor CPK levels prior to each cycle, on Day 15 of the first 4 cycles, and as clinically indicated [1]. If increased CPK occurs, evaluate for rhabdomyolysis or other causes [1]. | Withhold, reduce, or permanently discontinue based on severity and duration. In RAMP 201, CPK elevation was the most common Grade ≥3 AE (24%) and the most frequent cause of dose interruption (38%) [4] [5]. |
| Other Common AEs (Diarrhea, Nausea, Fatigue, Edema) | Monitor clinically. | Supportive care, dose interruptions, or reductions. In RAMP 201, diarrhea was a Grade ≥3 AE in 8% of patients [4]. |
The phase 2 RAMP 201 trial provides robust data on the real-world impact of AEs on dosing:
The unique mechanism of this combination therapy involves dual-pathway inhibition.
Mechanism of Action & Rationale for Combination:
Dosing Schedule Rationale: The intermittent dosing schedule (3 weeks on, 1 week off) was established in the phase 1 FRAME trial to improve the tolerability of the combination while maintaining pharmacodynamically active drug concentrations [6] [9].
This section addresses common technical and clinical questions relevant to research and development.
FAQ 1: What is the recommended phase 2 dose and schedule established in the FRAME trial? The recommended phase 2 dose and schedule for a 28-day cycle is avutometinib 3.2 mg orally twice weekly (e.g., on Days 1 and 4) plus defactinib 200 mg orally twice daily. Both drugs are administered on a 3-weeks-'on', 1-week-'off' basis [1].
FAQ 2: What are the most frequent adverse events leading to treatment interruptions or modifications? The most common adverse events (AEs) from the FRAME trial were rash (90%), creatine phosphokinase (CPK) elevation (56%), aspartate aminotransferase (AST) elevation (43%), hyperbilirubinemia (38%), and diarrhea (38%) [1]. The table below details the management strategies for key AEs.
| Adverse Event | Recommended Management Action | Citation |
|---|
| Rash | Grade 3: Hold therapy; resume at reduced dose upon resolution to Grade ≤1. Recurrent Grade 3 or Grade 4: Permanently discontinue. | [2] | | Ocular Toxicity | Symptomatic (e.g., blurred vision, BCVA worse than baseline): Hold therapy; resume based on specific findings and resolution. Corneal ulcer or perforation: Hold and reduce dose, or permanently discontinue. | [2] [3] | | Increased CPK | Grade 3: Hold; resume at same dose if improves to Grade ≤1 within 3 weeks. Grade 4 or any grade with rhabdomyolysis: Hold and consider permanent discontinuation. | [2] | | Hepatotoxicity | Management is complex and based on bilirubin and AST/ALT levels. Actions range from holding therapy to permanent discontinuation for Grade 3 or 4 toxicity. | [2] |
FAQ 3: What is the evidence for efficacy in low-grade serous ovarian cancer (LGSOC)? The phase 1 FRAME trial reported an objective response rate (ORR) of 42.3% (11/26 patients) and a median progression-free survival (PFS) of 20.1 months in LGSOC patients [1]. A separate phase 2 trial showed the combination achieved an ORR of 31%, which was higher than this compound monotherapy (17%). Patients with KRAS mutations had the best outcomes, with an ORR of 44% and median PFS of 22.0 months [4].
FAQ 4: What is the proposed mechanism for the combination's activity? this compound is a novel RAF/MEK clamp that inhibits MEK kinase activity and prevents RAF from phosphorylating MEK. A known resistance mechanism to RAF/MEK inhibition is the activation of Focal Adhesion Kinase (FAK). Defactinib, a FAK inhibitor, blocks this adaptive resistance, creating a synergistic antitumor effect [5] [1].
This section summarizes key methodologies from cited studies for reference in experimental design.
Protocol 1: In Vitro Cell Viability and Synergy Assessment [5]
Protocol 2: In Vivo Efficacy Study in Xenograft Models [5]
Protocol 3: Mechanistic Western Blot Analysis [5]
The following diagram illustrates the synergistic mechanism of the this compound and defactinib combination.
The combination of avutometinib and the FAK inhibitor defactinib has been evaluated in both preclinical models and clinical trials. The table below outlines the key findings and the recommended dosing regimen from the phase 1 FRAME trial.
| Aspect | Details |
|---|---|
| Validated Combination | This compound (RAF/MEK clamp) + Defactinib (FAK inhibitor) [1] [2] [3]. |
| Proposed Dosing Schedule | This compound: 3.2 mg once daily, twice weekly. Defactinib: 200 mg twice daily. Both drugs administered on a 3 weeks on/1 week off cycle [1]. |
| Proposed Dosing Schedule | This intermittent schedule was crucial for managing tolerability while maintaining efficacy [1]. |
| Key Efficacy Data (LGSOC) | • FRAME trial: Objective Response Rate (ORR) of 42.3% and median Progression-Free Survival (PFS) of 20.1 months in patients with LGSOC [1]. • RAMP 205 trial (Pancreatic Cancer): At the recommended dose, a confirmed ORR of 83% was achieved with the combination plus chemotherapy [3]. | | Proposed Dosing Schedule | The combination received FDA approval in May 2025 for KRAS-mutated recurrent LGSOC [3]. |
To investigate FAK-mediated resistance in your own research, the following experimental approach and model systems are recommended.
This protocol provides a detailed methodology for testing the efficacy of the this compound and FAK inhibitor combination in vitro.
Objective: To evaluate the synergistic effect of this compound and a FAK inhibitor on cell viability and apoptosis in a this compound-resistant cell line.
Materials:
Method:
Analysis: Calculate synergy using software like CompuSyn to determine the Combination Index (CI), where CI < 1 indicates synergy.
The following diagram illustrates the core molecular mechanism by which FAK inhibition overcomes resistance to this compound.
What is the mechanistic basis for FAK activation upon MAPK inhibition? Research indicates that this compound disrupts an MAPK-RhoE (RND3) feedback loop. This disruption leads to the adaptive activation of RhoA, which in turn stimulates the FAK-AKT signaling axis, a known pro-survival pathway that confers resistance [4].
Why is an intermittent dosing schedule recommended for this combination? The FRAME trial found that an intermittent schedule (3 weeks on, 1 week off) was crucial for improving tolerability while maintaining pharmacodynamic activity and efficacy. Chronic dosing led to cumulative toxicities like rash, necessitating dose interruptions [1].
Does this combination strategy work in other cancers beyond LGSOC and melanoma? Yes, preclinical and early clinical data support its potential in other RAS/MAPK-driven tumors. Promising activity has been observed in trials for KRAS-mutant non-small cell lung cancer (NSCLC) and pancreatic cancer when the combination is used with standard therapies [2] [3].
FAQ: What is the metabolic profile of Avutometinib and what are its key drug interaction risks?
This compound is primarily metabolized by the enzyme CYP3A4 [1] [2] [3]. It also has a high plasma protein binding rate of 99% in vitro, which presents an additional potential source of interactions [1]. The table below summarizes the key interaction risks based on its pharmacokinetic properties.
| Interaction Category | Perpetrator Drug(s) | Effect on this compound | Clinical Recommendation |
|---|---|---|---|
| CYP3A4 Inhibition [2] [3] | Strong/moderate CYP3A4 inhibitors (e.g., ketoconazole, clarithromycin) | ↑ this compound exposure and potential ↑ risk of adverse reactions [2] [3] | Avoid co-administration [2] [3] |
| CYP3A4 Induction [2] [3] | Strong/moderate CYP3A4 inducers (e.g., rifampin, carbamazepine) | ↓ this compound exposure and potential ↓ efficacy [2] [3] | Avoid co-administration [2] [3] |
| High Protein Binding | Other highly protein-bound drugs | Potential for displacement interaction | Use with caution; monitor for adverse effects [1] |
FAQ: How should concomitant medications be managed in patients taking this compound?
Clinical management should focus on avoidance and proactive monitoring.
FAQ: What are the key experimental considerations for in vitro DDI studies involving this compound?
For researchers characterizing this compound's interaction potential, the following methodologies are relevant.
The diagram below illustrates a recommended workflow for the in vitro assessment of this compound's drug interaction potential, incorporating key considerations from regulatory guidelines.
For your technical support materials, you can advise researchers that:
The table below summarizes the available information on avutometinib and defactinib relevant to renal function.
| Aspect | This compound & Defactinib Combination |
|---|---|
| Official Dosage Recommendation | No dosage adjustment provided for patients with renal dysfunction [1]. |
| Available Pharmacokinetic (PK) Data | No formal PK study in renal impairment has been conducted; data is labeled as "not available" [1]. |
| Known Elimination Pathway | Not explicitly stated for this compound. For defactinib, human mass balance data is unavailable, but a survey of oncology drugs suggests that drugs with low renal excretion of the unchanged molecule (<10%) may have a lower priority for dedicated renal studies [2]. |
| Dialysis Data | Data not available [1]. |
The lack of data aligns with broader patterns in oncology drug development. A survey of 29 small-molecule oncology drugs found that for drugs with low renal excretion (<10% of the unchanged drug in urine), the impact of renal impairment is often evaluated using alternative methods rather than dedicated pharmacokinetic studies [2].
Regulatory guidance requires renal studies for drugs with significant renal elimination. When renal excretion is low, a full study may not be required, and a reduced study in severe impairment can suffice [2]. The available information suggests this compound and defactinib may fall into this category.
In the absence of formal data, you can design experiments to fill this knowledge gap. The following diagram outlines a potential high-level workflow for investigating the pharmacokinetics of this compound in renal impairment.
Key Experimental Protocols and Considerations:
Treatment with avutometinib and defactinib should be interrupted, dose-reduced, or permanently discontinued based on the severity and persistence of specific adverse reactions. The tables below summarize the recommended management strategies for the key toxicities that may lead to discontinuation.
Table 1: Ocular Toxicity Management
| Event Severity | Management Action |
|---|---|
| Grade 1 (mild) | Continue at same dose; monitor. |
| Grade 2 (moderate) | Withhold until Grade ≤1, then resume at same or reduced dose. |
| Grade 3 (severe) | Withhold until Grade ≤1, then resume at a reduced dose or permanently discontinue. |
| Grade 4 (life-threatening) | Permanently discontinue. |
Note: A comprehensive ophthalmic evaluation is recommended at baseline, prior to Cycle 2, every three cycles thereafter, and as clinically indicated [1] [2].
Table 2: Management of Other Key Adverse Reactions
| Adverse Reaction | Severity | Recommended Action |
|---|---|---|
| Serious Skin Toxicity | Grade 3 | Withhold until Grade ≤1, then resume at reduced dose or consider discontinuation. |
| Grade 4 / Suspected SCARs | Permanently discontinue. | |
| Hepatotoxicity | Grade 3 (symptomatic) or Grade 4 | Withhold until improved to Grade ≤1, then resume at reduced dose or permanently discontinue. |
| Rhabdomyolysis | CPK >10x ULN with concurrent serum creatinine ≥1.5x baseline | Withhold until resolved to Grade ≤1, then resume at reduced dose or permanently discontinue. |
| Any grade with acute kidney injury | Withhold and evaluate. Resume at reduced dose or permanently discontinue based on recovery. |
Understanding the biological rationale for this combination therapy helps explain why certain toxicities are monitored.
The diagram below illustrates this synergistic mechanism of action.
Real-world discontinuation rates from clinical trials provide context for how these criteria are applied.
Q1: What is the recommended monitoring schedule for potential adverse reactions? A: The protocol includes [1] [2]:
Q2: Are there any prophylactic measures to reduce the risk of skin toxicities? A: Yes. In the principal clinical study, patients used prophylactic topical corticosteroids (applied to the face, scalp, neck, upper chest, and upper back) and systemic oral antibiotics starting with the first dose and continuing for at least the first two treatment cycles to mitigate skin adverse reactions [2].
| Metric | Avutometinib + Defactinib (Combination) | This compound (Monotherapy) |
|---|---|---|
| Overall Patient Population | ||
| Confirmed Objective Response Rate (ORR) | 31% (95% CI, 23 to 41) [1] [2] | 17% overall [2] |
| Median Duration of Response (DOR) | 31.1 months (95% CI, 14.8 to 31.1) [1] | Data not available in search results |
| Median Progression-Free Survival (PFS) | 12.9 months (95% CI, 10.9 to 20.2) [1] | Data not available in search results |
| KRAS-Mutant Patient Subgroup | ||
| ORR | 44% [1] [2] | 23% [2] |
| Median PFS | 22.0 months (95% CI, 11.1 to 36.6) [1] | Data not available in search results |
| KRAS Wild-Type Patient Subgroup | ||
| ORR | 17% [1] [2] | 13% [2] |
| Median PFS | 12.8 months (95% CI, 7.4 to 18.4) [1] | Data not available in search results |
| Safety Profile | ||
| Most Common Grade ≥3 Adverse Events (AEs) | Elevated creatine phosphokinase (24%), diarrhea (8%), anemia (5%) [1] | Data not available in search results |
| Discontinuation due to AEs | 10% [1] | Data not available in search results |
For your research and development work, here are the detailed methodologies from the key studies cited.
1. ENGOT-ov60/GOG-3052/RAMP 201 (Phase II Trial) [1]
2. FRAME (Phase I Trial) [3]
The superior efficacy of the combination therapy is rooted in a novel approach to overcoming adaptive resistance. The following diagram illustrates the synergistic mechanism of this compound and defactinib.
The diagram shows that the this compound and defactinib combination provides a more complete and sustained suppression of tumor growth pathways than MEK inhibition alone.
| Efficacy Parameter | KRAS-Mutant (n=57) | KRAS Wild-Type (n=52) | Overall Population (n=109) |
|---|---|---|---|
| Confirmed Objective Response Rate (ORR) | 44% (25/57) [1] [2] | 17% (9/52) [1] [2] | 31% (34/109) [1] [2] |
| Median Duration of Response (DOR) | 31.1 months [1] | 9.2 months [1] | 31.1 months [1] |
| Median Progression-Free Survival (PFS) | 22.0 months [2] | 12.8 months [1] | 12.9 months [1] |
| Disease Control Rate (DCR) ≥6 months | 70% [1] | 50% [1] | 61% [1] |
Beyond ORR, the data shows that KRAS-mutant patients also experienced more durable responses and longer disease control [1] [2]. A majority of patients (82%) had some reduction in target lesions, regardless of KRAS status [1].
The data in the table above comes from the Phase 2 RAMP 201 trial (ENGOT-ov60/GOG-3052), a key study supporting the FDA's accelerated approval of this combination for KRAS-mutated recurrent LGSOC [1] [2].
The combination's activity stems from its unique dual-mechanism of action that counteracts tumor resistance, as illustrated below:
This diagram shows the synergistic mechanism where:
The following table summarizes the key efficacy data for avutometinib-based regimens from recent clinical trials.
| Trial / Regimen | Cancer Type | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Duration of Response (DoR) / Note |
|---|---|---|---|---|
| FRAME [1] | Low-Grade Serous Ovarian Cancer (LGSOC) | 42.3% (11/26) | 20.1 months | Median PFS provided; specific DoR not reported. |
| This compound + Defactinib | ||||
| RAMP 201 (Interim) [2] | Recurrent LGSOC | 45% (13/29) | Data Immature | Tumor shrinkage observed in 86% (25/29) of patients. |
| This compound + Defactinib | ||||
| Preclinical Melanoma Model [2] | Cutaneous Melanoma (with brain mets) | N/A (Preclinical) | Prolonged survival in mice | Combination promoted tumor regression in vivo. |
The data in the table above comes from rigorous clinical and preclinical studies. Here are the methodologies for the key trials:
FRAME Trial (NCT03875820) Design [1]:
RAMP 201 Trial (NCT04625270) Design [2]:
The therapeutic rationale for combining this compound with defactinib is based on targeting two interconnected pathways that cancers use to survive and develop resistance.
This compound: A RAF/MEK Clamp: Unlike traditional MEK-only inhibitors, this compound has a unique dual mechanism. It inhibits MEK kinase activity and acts as a "clamp," inducing the formation of inactive complexes of MEK with ARAF, BRAF, and CRAF. This prevents RAF from phosphorylating and re-activating MEK, leading to a more profound and durable suppression of the MAPK pathway [1] [3].
Defactinib: A Focal Adhesion Kinase (FAK) Inhibitor: Defactinib is an oral inhibitor of FAK and the related protein Pyk2. FAK integrates signals from growth factor receptors and integrins, regulating cell survival, proliferation, and migration. Critically, FAK activation is a known mechanism of resistance to MAPK pathway inhibition [2] [3].
The diagram below illustrates how this combination overcomes resistance.
This synergistic combination provides a more complete and durable anti-tumor response by simultaneously attacking the primary driver pathway (MAPK) and a key adaptive resistance pathway (FAK), which also suppresses other resistance mechanisms like PI3K and YAP/TEAD signaling [2] [3].
The table below compares the adverse event (AE) profiles of avutometinib (in combination with defactinib) and other MEK-inhibitor-based regimens [1] [2].
Table 1: Comparison of Adverse Event Profiles
| Regimen | Most Common All-Grade AEs (Incidence) | Most Common Grade 3-4 AEs (Incidence) | Notable Severe Toxicities |
|---|---|---|---|
| This compound + Defactinib [2] | Rash (90%), CPK elevation (56%), AST elevation (43%), Diarrhea (38%) | Rash (8%), CPK elevation (9%) | Low rate of severe AEs; chronic low-grade rash may require dose interruptions. |
| Dabrafenib + Trametinib [1] | Pyrexia (43%), Fatigue (28%) | Pyrexia (6%), Rash (6%), Hypertension (6%) | - |
| Vemurafenib + Cobimetinib [1] | Diarrhea (52%) | Increased AST/ALT (10%) | - |
| Encorafenib + Binimetinib [1] | Diarrhea (34%) | Rash (6%), Hypertension (6%) | - |
| Binimetinib (Monotherapy) [1] | - | Grade ≥3 AEs: 69% | - |
Table 2: Cardiovascular-Specific Adverse Events Data derived from a pharmacovigilance study of melanoma patients, highlighting unique risks across combinations [3].
| Regimen | Cardiovascular Adverse Event | Reporting Odds Ratio (ROR) |
|---|---|---|
| Dabrafenib + Trametinib | QT Prolongation | 5.09 |
| Dabrafenib + Trametinib | Atrial Fibrillation | 2.37 |
| Vemurafenib + Cobimetinib | Cardiac Failure | 3.76 |
| Vemurafenib + Cobimetinib | Pulmonary Embolism | 2.79 |
The safety profile of this compound is primarily defined by the FRAME trial, a phase 1 clinical study [2].
The diagram below illustrates the design and key safety findings of the FRAME trial.
This compound's unique mechanism contributes to its efficacy and influences its toxicity profile.
The following diagram illustrates this synergistic mechanism of action.
For researchers, the key distinctions of this compound's profile are:
| Efficacy Measure | Overall (n=109) | KRAS-Mutant (n=57) | KRAS Wild-Type (n=52) |
|---|---|---|---|
| Confirmed Objective Response Rate (ORR) | 31% (34/109) [1] [2] | 44% (25/57) [1] [3] | 17% (9/52) [1] [3] |
| Complete Response (CR) Rate | Information missing | 3.5% (cited in patient guide) [4] | Information missing |
| Median Duration of Response (DOR) | 31.1 months [1] [2] | 31.1 months [1] | 9.2 months [1] |
| Median Progression-Free Survival (PFS) | 12.9 months [1] [2] | 22.0 months [1] [3] | 12.8 months [1] [3] |
| Disease Control Rate (DCR) ≥6 months | 61% [1] | 70% [1] | 50% [1] |
| Patients with Target Lesion Reduction | 82% [1] [3] | Information missing | Information missing |
Understanding the trial's methodology is key to interpreting these results.
The trial design can be visualized as follows:
The scientific rationale for this combination is to achieve a more complete blockade of the RAS/MAPK pathway and overcome a key resistance mechanism.
The mechanism of action and the logical flow from cellular target to therapeutic effect are summarized below:
The safety profile of the combination was generally manageable, with a low discontinuation rate due to adverse events.
| Cancer Type | Trial Name / Phase | Objective Response Rate (ORR) | Median Progression-Free Survival (mPFS) | Key Patient Population |
|---|---|---|---|---|
| Low-Grade Serous Ovarian Cancer (LGSOC) | FRAME / Phase 1 [1] | 42.3% (11/26 patients) | 20.1 months (95% CI: 11.2 - 43.9 months) | Patients with recurrent disease |
| KRAS-mutated LGSOC | RAMP 201 / Phase 2 [2] | Approved under accelerated approval based on tumor response rate and duration of response [2] | Data not specified in results | Patients with prior systemic therapy |
For researchers, the methodology and detailed results from key studies are critical for evaluating the drug's profile.
The FRAME trial was a first-in-human, phase 1 study designed to evaluate the combination of avutometinib and defactinib in patients with solid tumors [1].
The combination therapy targets two key pathways to overcome tumor resistance.
The diagram below illustrates how this combination targets the RAS/MAPK pathway and counteracts resistance.
Understanding the toxicity profile is essential for evaluating a drug's overall benefit-risk profile.
While a direct cost-effectiveness analysis is not yet available, the following points are critical for building that assessment: